molecular formula C12H8BrFN2O4S B14254406 4-bromo-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide

4-bromo-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide

Cat. No.: B14254406
M. Wt: 375.17 g/mol
InChI Key: KDRIIFAEERQJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide typically involves the amidation reaction. The process begins with the preparation of the sulfonyl chloride derivative, which is then reacted with the appropriate amine to form the sulfonamide. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the nitro and sulfonamide groups, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H8BrFN2O4S

Molecular Weight

375.17 g/mol

IUPAC Name

4-bromo-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H8BrFN2O4S/c13-8-1-4-10(5-2-8)21(19,20)15-9-3-6-11(14)12(7-9)16(17)18/h1-7,15H

InChI Key

KDRIIFAEERQJTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.